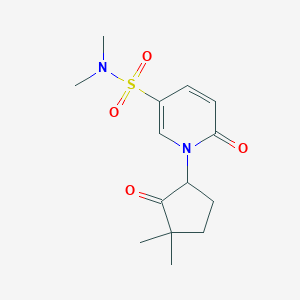
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide, also known as DIPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIPPA is a small molecule that can be synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is involved in the production of pro-inflammatory molecules, and its inhibition by this compound can reduce inflammation. HDACs are involved in the regulation of gene expression, and their inhibition by this compound can lead to the activation of genes involved in neuroprotection and anti-cancer activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory molecules such as interleukin-1β and tumor necrosis factor-α. It has also been shown to exhibit anti-cancer activities by inducing apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide has several advantages for lab experiments, including its small size, ease of synthesis, and well-characterized mechanism of action. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(3,4-dihydro-1H-isochromen-4-yl)propanamide. One direction is to investigate its potential use as a therapeutic agent for Alzheimer's disease. Another direction is to develop more potent analogs of this compound with improved solubility and lower toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in other disease conditions.
Méthodes De Synthèse
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide can be synthesized using various methods, including the reaction of 4-hydroxycoumarin with 3-bromopropanoic acid in the presence of a base, or the reaction of 4-hydroxycoumarin with 3-chloropropanoic acid followed by reduction with sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer activities, as well as neuroprotective effects. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-12(14)13-11-8-15-7-9-5-3-4-6-10(9)11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUFKMZJKYUSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1COCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-5-nitro-6-oxopyridine-3-carboxylate](/img/structure/B7429557.png)


![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 5-cyclopropyl-5-oxopentanoate](/img/structure/B7429574.png)
![5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one](/img/structure/B7429581.png)
![N-{4-[2,2,6-trimethyl-6-(trifluoromethyl)morpholine-4-carbonyl]phenyl}prop-2-enamide](/img/structure/B7429587.png)
![2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine](/img/structure/B7429597.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)
![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)
